Cas no 3856-05-1 (Isobutyl gallate)

Isobutyl gallate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3,4,5-trihydroxy-, 2-methylpropyl ester
- Isobutyl Gallate
- 2-methylpropyl 3,4,5-trihydroxybenzoate
- Gallic Acid Isobutyl Ester
- Gallic acid iso-butyl ester
- Isobutyl 3,4,5-trihydroxybenzoate
- SR016RR89P
- UCLHVCFKZSLALE-UHFFFAOYSA-N
- 5876AF
- NSC147482
- Isobutyl 3,4,5-trihydroxybenzoate #
- G0205
- Methyl 2-Methylimidazo[1,2-a
- Benzoic acid, 3,4,5-trihydroxy-, 2-methylpropyl ester
- CS-0154215
- NSC 147482
- SCHEMBL39620
- FT-0635038
- D81714
- GALLIC ACID, ISOBUTYL ESTER
- MFCD00016425
- DTXSID00191886
- EINECS 223-363-9
- AKOS025293912
- 3856-05-1
- NS00044973
- UNII-SR016RR89P
- NSC-147482
- BS-49246
- DTXCID40114377
- Isobutyl gallic acid
- Isobutyl gallate
-
- MDL: MFCD00016425
- インチ: 1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3
- InChIKey: UCLHVCFKZSLALE-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 226.08400
- どういたいしつりょう: 226.084124
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 87
じっけんとくせい
- 密度みつど: 1.311
- ゆうかいてん: 130.0 to 134.0 deg-C
- ふってん: 444.3°Cat760mmHg
- フラッシュポイント: 175.4°C
- 屈折率: 1.581
- PSA: 86.99000
- LogP: 1.61620
Isobutyl gallate セキュリティ情報
- WGKドイツ:3
Isobutyl gallate 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
Isobutyl gallate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G861932-5g |
Gallic Acid Isobutyl Ester |
3856-05-1 | ≥98%(HPLC)(T) | 5g |
¥625.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G861932-1g |
Gallic Acid Isobutyl Ester |
3856-05-1 | ≥98%(HPLC)(T) | 1g |
¥215.00 | 2022-01-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43745-25g |
Isobutyl Gallate |
3856-05-1 | 97% | 25g |
¥1439.0 | 2023-09-05 | |
TRC | I248435-2.5g |
Isobutyl gallate |
3856-05-1 | 2.5g |
$ 80.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G861932-25g |
Gallic Acid Isobutyl Ester |
3856-05-1 | ≥98%(HPLC)(T) | 25g |
¥2,260.00 | 2022-01-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-487164-5 g |
Isobutyl gallate, |
3856-05-1 | 5g |
¥925.00 | 2023-07-11 | ||
Aaron | AR003RRO-5g |
Isobutyl Gallate |
3856-05-1 | 98% | 5g |
$43.00 | 2025-01-22 | |
Aaron | AR003RRO-10g |
Isobutyl Gallate |
3856-05-1 | 98% | 10g |
$85.00 | 2025-01-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-487164-5g |
Isobutyl gallate, |
3856-05-1 | 5g |
¥925.00 | 2023-09-05 | ||
1PlusChem | 1P003RJC-1g |
ISOBUTYL GALLATE |
3856-05-1 | 97% | 1g |
$50.00 | 2025-02-20 |
Isobutyl gallate 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
Isobutyl gallateに関する追加情報
Research Brief on Isobutyl Gallate (CAS: 3856-05-1): Recent Advances and Applications in Chemical Biology and Medicine
Isobutyl gallate (CAS: 3856-05-1), a derivative of gallic acid, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on Isobutyl gallate, focusing on its chemical properties, mechanisms of action, and emerging roles in drug development and disease treatment. The compound's unique structure, characterized by the esterification of gallic acid with isobutanol, underpins its pharmacological versatility, including antioxidant, anti-inflammatory, and antimicrobial effects.
Recent studies have elucidated the molecular mechanisms by which Isobutyl gallate exerts its biological effects. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibition of reactive oxygen species (ROS) generation in cellular models of oxidative stress. The compound's ability to chelate metal ions and scavenge free radicals has been linked to its neuroprotective potential, with promising results in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings highlight Isobutyl gallate as a candidate for further development in neurotherapeutics.
In the realm of antimicrobial research, Isobutyl gallate has shown efficacy against a range of pathogens, including multidrug-resistant bacteria and fungi. A 2024 study in Antimicrobial Agents and Chemotherapy reported its synergistic effects with conventional antibiotics, enhancing their activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt microbial cell membranes and inhibit biofilm formation positions it as a valuable adjunct in combating antibiotic resistance, a pressing global health challenge.
Beyond its antimicrobial and antioxidant properties, Isobutyl gallate has been investigated for its anticancer potential. Research in Cancer Letters (2023) revealed its capacity to induce apoptosis in various cancer cell lines, including breast and colorectal cancers, through modulation of key signaling pathways such as PI3K/AKT and MAPK. These findings suggest its utility as a chemosensitizer or standalone therapeutic agent, though further clinical validation is warranted.
The pharmaceutical industry has also explored Isobutyl gallate's applications in drug formulation and delivery. Its amphiphilic nature enables it to serve as a stabilizer in nanoparticle-based drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble drugs. Recent advancements in nanotechnology have leveraged these properties to develop targeted therapies with reduced off-target effects, as detailed in a 2024 review in Advanced Drug Delivery Reviews.
Despite these promising developments, challenges remain in the clinical translation of Isobutyl gallate. Issues such as pharmacokinetic optimization, toxicity profiling, and scalable synthesis need to be addressed to fully realize its therapeutic potential. Ongoing research aims to overcome these hurdles through structural modifications and novel delivery strategies, as evidenced by recent patent filings and collaborative industry-academia projects.
In conclusion, Isobutyl gallate (CAS: 3856-05-1) represents a multifaceted compound with broad applicability in chemical biology and medicine. Its diverse pharmacological activities, coupled with advancements in formulation technologies, position it as a promising candidate for future therapeutic innovations. Continued research efforts will be crucial in translating these preclinical findings into clinically viable solutions, addressing unmet medical needs across various disease areas.
3856-05-1 (Isobutyl gallate) 関連製品
- 121-79-9(Propyl gallate)
- 2486-02-4(Isoamyl gallate)
- 34531-26-5(Benzoic acid,3,4,5-trihydroxy-, 2-ethylhexyl ester)
- 1083-41-6(Butyl gallate)
- 4247-02-3(Isobutylparaben)
- 831-61-8(Ethyl gallate)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 941898-21-1(7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 1335887-74-5((1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
